An In-depth Technical Guide to 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
An In-depth Technical Guide to 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This compound, identified by CAS number 102293-80-1, is a versatile synthetic intermediate.[1] Its structure, featuring a brominated ketone and a protected catechol moiety, makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The presence of the bromine atom confers a strong electrophilic character to the adjacent carbon, facilitating various substitution reactions.[2] This guide consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role as a key intermediate and reference standard.
Chemical and Physical Properties
The properties of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone are summarized below. Data has been aggregated from multiple chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 102293-80-1 | [3][4][5] |
| Molecular Formula | C₁₂H₁₃BrO₃ | [3][6] |
| Molecular Weight | 285.13 g/mol | [3][5][6] |
| IUPAC Name | 2-bromo-1-(2,2-dimethyl-4H-benzo[d][3][5]dioxin-6-yl)ethan-1-one | [7][8] |
| Synonyms | Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, 6-Bromoacetyl-2,2-Dimethyl-4H-Benzo[3][5]Dioxine, Vilanterol Impurity 8 | [2][3] |
| Physical Form | Solid | [7][8] |
| Appearance | White to off-white Solid / Pale yellow oil | [4][6] |
| Purity | ≥95%, ≥97% | [3][7][8] |
| Boiling Point | 390.4 ± 42.0 °C (Predicted) | [6][8] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage Temperature | 2-8°C, 4°C, Refrigerator | [3][6][7] |
| SMILES | O=C(CBr)C1=CC=C2C(COC(C)(C)O2)=C1 | [3] |
| InChI Key | SJYXUPGLQCUYJS-UHFFFAOYSA-N | [7][8] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [3] |
| logP | 2.9093 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Reactivity and Potential Applications
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone is a halogenated ketone derivative of benzodioxin.[1] The core structure contains a fused benzene and dioxin ring system.[1] Key reactivity features include:
-
Electrophilic Ketone: The ketone functional group is susceptible to nucleophilic attack and serves as a handle for further molecular elaboration.[2]
-
Reactive Bromide: The alpha-bromo substitution makes the methylene carbon highly electrophilic, rendering the compound an effective alkylating agent for various nucleophiles (e.g., amines, thiols, carbanions) in substitution reactions.[2]
-
Steric Hindrance: The 2,2-dimethyl group on the dioxin ring provides steric bulk, which can influence the compound's reactivity and conformational stability.[2]
Due to these features, the compound is a valuable intermediate in organic synthesis.[2] It is notably listed as a reference impurity standard for pharmaceutical compounds such as Salbutamol and Vilanterol, highlighting its importance in drug manufacturing and quality control.[2][9][10]
Experimental Protocols
Synthesis of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone[4][6]
This protocol details the alpha-bromination of a ketone precursor.
Reagents:
-
1-(2,2-dimethyl-4H-benzo[d][3][5]dioxin-6-yl)ethanone (500 mg; 2.43 mmol; 1.00 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0M in tetrahydrofuran (2.9 mL; 1.20 equiv)
-
Chlorotrimethylsilane (TMSCl) (290 mg; 2.64 mmol; 1.09 equiv)
-
Bromine (Br₂) (390 mg; 2.41 mmol; 0.99 equiv)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Ethyl acetate (for extraction)
-
Petroleum ether (for chromatography)
-
5% Sodium sulfite (Na₂SO₃) aqueous solution
-
5% Sodium bicarbonate (NaHCO₃) aqueous solution
Procedure:
-
A solution of 1-(2,2-dimethyl-4H-benzo[d][3][5]dioxin-6-yl)ethanone in anhydrous tetrahydrofuran (20 mL) is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to approximately -78 °C using a dry ice/acetone bath.
-
Sodium bis(trimethylsilyl)amide solution (1.0M in THF, 2.9 mL) is added dropwise to the reaction mixture.
-
The solution is stirred at -78 °C for 1 hour.
-
Chlorotrimethylsilane (290 mg) is added, and the solution is stirred for an additional 30 minutes at -78 °C.
-
Bromine (390 mg) is then added, and stirring is continued at -78 °C for 1 hour.
-
The reaction is quenched by the addition of a combined aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate (50 mL).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12 v/v) as the eluent.
-
The final product is obtained as a pale yellow oil. (Yield: 400 mg; 57%).[4][6]
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship of the title compound to active pharmaceutical ingredients.
Caption: Synthetic pathway for the target compound.
Caption: Relationship as a pharmaceutical impurity.
Safety Information
This compound is classified as hazardous.
-
Signal Word: Danger[7]
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).[7]
-
Precautionary Statements: P201, P202, P233, P261, P264, P270, P271, P280, P302, P304, P308, P310, P313, P330, P340, P352, P361, P403, P405.[7]
Users must consult the full Safety Data Sheet (SDS) before handling and employ appropriate personal protective equipment (PPE) and engineering controls. Shipping may be subject to hazardous material fees.[3]
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 102293-80-1: 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxi… [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone | 102293-80-1 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone CAS#: 102293-80-1 [m.chemicalbook.com]
- 7. 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone | 102293-80-1 [sigmaaldrich.com]
- 8. 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone | 102293-80-1 [sigmaaldrich.com]
- 9. drjcrbio.com [drjcrbio.com]
- 10. drjcrbio.com [drjcrbio.com]
